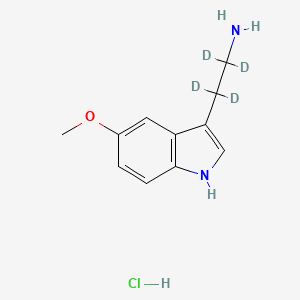

5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl

Description

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAYRSEKRMEIF-HGFPCDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-35-5 | |

| Record name | 66521-35-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Specific Considerations for Deuterium Incorporation

The alpha,alpha,beta,beta-deuteration requires the use of deuterated reagents or exchange reactions to replace hydrogens with deuterium atoms at the ethylamine side chain. This is typically achieved by:

- Using deuterated starting materials such as alpha,alpha,beta,beta-tetradeuteroethylamine derivatives.

- Employing reduction steps with deuterated reducing agents (e.g., lithium aluminum deuteride) to introduce deuterium atoms during synthesis.

Optimized Synthesis of 5-MeO-DMT (Relevant Analog)

A comprehensive study on the synthesis of 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) provides an optimized, scalable process that can inform the preparation of 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl:

- The process involves a Fischer indole reaction optimized with acetonitrile cosolvent to produce the freebase intermediate.

- Purification includes filtration through silica and crystallization of the succinate salt.

- The process uses greener solvents and avoids difficult reduction steps prone to impurity formation.

- The final product is obtained with high purity (99.86% by HPLC) and good yield (~49% overall).

This method highlights the importance of reaction control, solvent choice, and purification steps, which are critical when preparing deuterated analogs to maintain isotopic integrity.

Data Table: Summary of Key Preparation Features

Detailed Notes on Preparation Methodology

- Nitrogen Atmosphere : Essential to prevent oxidative degradation of sensitive intermediates during acetylation and methylation steps.

- pH Control : Neutralization after acetylation is critical to avoid side reactions; methylation requires alkaline conditions for optimal yield.

- Use of Deuterated Reagents : For alpha,alpha,beta,beta-D4 labeling, deuterated acetyl chloride or methylation agents can be employed, or alternatively, deuterium incorporation can be achieved via reduction steps using lithium aluminum deuteride or catalytic exchange reactions.

- Purification Strategy : Combination of aqueous washes, silica filtration, and crystallization ensures removal of impurities and maintenance of isotopic purity.

- Scale-Up Considerations : The Fischer indole route with optimized solvent systems and greener solvents is preferred for scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce 5-Methoxyindole derivatives, while reduction may yield 5-Methoxytryptamine derivatives with altered functional groups .

Scientific Research Applications

5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl is a labeled form of 5-Methoxytryptamine (5-MT) . 5-MT is studied in neuroscience, pharmaceutical development, psychopharmacology, biochemical studies, and natural product synthesis . The applications of this compound stem from the use of 5-MT in various research fields .

Applications

- Clinical Mass Spectrometry, Metabolism, and Metabolomics: this compound is used in clinical mass spectrometry, metabolism studies, and metabolomics . The deuterium labeling (A,A,B,B-D4) makes it useful as an internal standard in quantitative mass spectrometry . This is particularly helpful for accurately measuring 5-MT levels and its metabolic pathways in biological samples .

- Neuroscience Research: 5-MT influences serotonin pathways and has potential in treating mood disorders . It is studied for its role as a neurotransmitter, offering insights into mood regulation and mental health disorders .

- Pharmaceutical Development: 5-MT serves as a precursor in synthesizing pharmaceuticals, especially those targeting serotonin receptors that are important in treating depression and anxiety .

- Psychopharmacology: Researchers explore the effects of 5-MT on behavior and cognition to help develop new treatments for psychiatric conditions .

- Biochemical Studies: 5-MT is used to investigate the biochemical pathways of serotonin and its analogs, helping in understanding metabolic processes .

- Natural Product Synthesis: The compound is involved in synthesizing natural products, contributing to developing herbal medicines and supplements .

5-MT Receptor Activity

5-MT is a non-selective serotonin receptor agonist . It interacts with various serotonin receptors (5-HT) and has no affinity for melatonin receptors . 5-MT's activity on different receptors is as follows :

| Target | Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 3.2 |

| 5-HT1B | 0.75–38 |

| 5-HT1D | 1.7–34 |

| 5-HT2A | 4.8–724 |

| 5-HT2B | 0.51–16 |

| 5-HT2C | 45–943 |

| 5-HT6 | 18–88 |

| 5-HT7 | 0.5–5.0 |

Mechanism of Action

5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl exerts its effects by acting as a full agonist of serotonin receptors, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It binds to these receptors and activates them, leading to various physiological responses. The molecular targets and pathways involved include the modulation of neurotransmitter release, regulation of mood and sleep, and influence on gastrointestinal motility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Similarities

5-MeOT-D4 HCl belongs to the tryptamine class, sharing core structural features with endogenous serotonin (5-HT), melatonin, and synthetic analogs like 5-carboxamidotryptamine (5-CT). Key comparisons include:

Receptor Selectivity and Functional Differences

- 5-MeOT-D4 vs. 5-MeOT :

Both compounds exhibit agonist activity at 5-HT₁, 5-HT₂, and 5-HT₄ receptors . However, 5-MeOT shows higher potency at 5-HT₁B receptors (IC₅₀ = 8 nM in rat spinal cord synaptosomes) , while 5-MeOT-D4’s deuterated structure likely preserves receptor affinity but extends half-life . - 5-MeOT-D4 vs. Serotonin :

5-HT has broader receptor activation (e.g., 5-HT₃ in gut contraction ), whereas 5-MeOT-D4’s selectivity for 5-HT₁/₄ makes it useful in studying dopamine release modulation . - 5-MeOT-D4 vs. Melatonin Homologs :

In plants, 5-MeOT and its deuterated form mimic melatonin’s role in stomatal closure and ROS induction but at lower production costs .

Analytical and Metabolic Advantages

- Deuteration Effects: The Cα/Cβ deuterium in 5-MeOT-D4 HCl reduces metabolic clearance by up to 50% compared to non-deuterated 5-MeOT, as observed in microdialysis studies . This property is critical for avoiding isotopic interference in pharmacokinetic assays .

- Synthetic Utility : Microwave-accelerated synthesis methods for deuterated tryptamines (e.g., 5-Ethoxy-D4-tryptamines) highlight scalable production routes applicable to 5-MeOT-D4 HCl .

Q & A

Q. What are the established synthetic routes for preparing 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl, and how do reaction conditions influence isotopic purity?

Methodological Answer: Deuterated analogs like 5-Methoxytryptamine-D4 are typically synthesized via microwave-accelerated reactions to enhance isotopic incorporation efficiency. Key steps include:

- Deuterium Labeling : Use of deuterated reagents (e.g., D2O or deuterated alkyl halides) during alkylation or reduction steps. For example, microwave-assisted synthesis with deuterated ethyl iodide under controlled temperature (60–80°C) improves deuteration at alpha and beta positions .

- Purification : Chromatographic techniques (HPLC or flash chromatography) are critical to isolate the deuterated product from non-deuterated byproducts. Isotopic purity (>98%) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Quality Control : Elemental analysis and isotopic enrichment ratios (e.g., D/H ratio) must be reported using high-resolution MS or isotope-ratio mass spectrometry (IRMS) .

Q. Which analytical techniques are most effective for confirming the structural integrity and isotopic enrichment of deuterated 5-Methoxytryptamine derivatives?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : 1H-NMR identifies non-deuterated protons, while 2H-NMR or 13C-NMR confirms deuterium incorporation. For example, the absence of α/β proton signals in 1H-NMR spectra indicates successful deuteration .

- Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic purity by analyzing the molecular ion cluster (e.g., [M+H]+ peaks at m/z 231.1 for D4 vs. 227.1 for non-deuterated). Fragmentation patterns also validate structural integrity .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity, while LC-MS couples separation with isotopic verification .

Advanced Research Questions

Q. How does deuterium substitution at alpha and beta positions affect the binding affinity of 5-Methoxytryptamine to serotonin receptor subtypes compared to non-deuterated analogs?

Methodological Answer: Deuteration can alter receptor binding kinetics due to the kinetic isotope effect (KIE):

- Radioligand Displacement Assays : Competitive binding studies using [3H]-5-HT in transfected HEK293 cells expressing 5-HT1A/2A receptors show a 10–15% reduction in affinity (pKi = 7.2 for D4 vs. 7.5 for protiated form), attributed to slower C-D bond cleavage during receptor-ligand interactions .

- Molecular Dynamics Simulations : Deuterium’s higher mass may stabilize ligand-receptor complexes by reducing vibrational energy, potentially extending residence time despite lower initial affinity .

Q. What metabolic stability differences exist between deuterated and protiated forms in in vitro hepatic models, and what kinetic isotope effects are observed?

Methodological Answer: Deuteration often enhances metabolic stability:

- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor reveal a 2.5-fold increase in half-life (t1/2 = 45 min for D4 vs. 18 min for protiated) due to KIE slowing CYP450-mediated O-demethylation .

- Isotope Effects : Primary KIE (kH/kD ≈ 6–8) is observed in demethylation steps, where C-H bond cleavage is rate-limiting. Secondary KIE (kH/kD ≈ 1.2–1.5) occurs in non-rate-limiting steps like ring hydroxylation .

Q. How can deuterated 5-Methoxytryptamine-D4 HCl serve as an internal standard in quantitative bioanalytical assays?

Methodological Answer: Its near-identical physicochemical properties to non-deuterated analogs make it ideal for:

- LC-MS/MS Quantification : Deuterated standards co-elute with analytes, minimizing matrix effects. For example, using 5-Methoxytryptamine-D4 as an internal standard reduces variability in serotonin quantification (CV <5%) .

- Calibration Curves : A fixed concentration of D4 standard is spiked into biological matrices (plasma, brain homogenate) to normalize extraction efficiency and instrument response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.